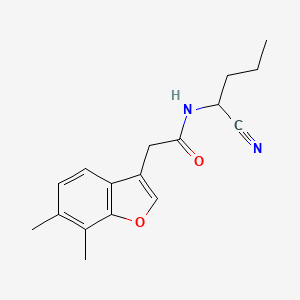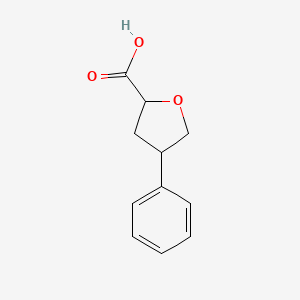
4-Phenyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyloxolane-2-carboxylic acid is an organic compound characterized by a phenyloxolane ring structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄). Another method includes the hydrolysis of nitriles, where the nitrile is first synthesized via an S_N2 reaction of a primary or secondary alkyl halide with cyanide ion (CN⁻), followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxolane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Phosphorus tribromide (PBr₃) and bromine (Br₂) are used in the Hell-Volhard-Zelinsky reaction.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Alcohols.
Substitution: Alpha-bromo carboxylic acids.
Scientific Research Applications
4-Phenyloxolane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
- 4-Phenyltetrahydrofuran-2-carboxylic acid
- 4-Phenylbutanoic acid
- 4-Phenyl-2-oxobutanoic acid
Comparison: 4-Phenyloxolane-2-carboxylic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
4-phenyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRJJVVTVELDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934442-03-1 |
Source


|
| Record name | 4-phenyloxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate](/img/structure/B2584855.png)
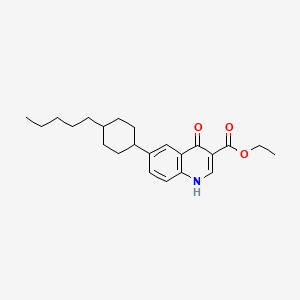
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)

![N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2584861.png)
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)
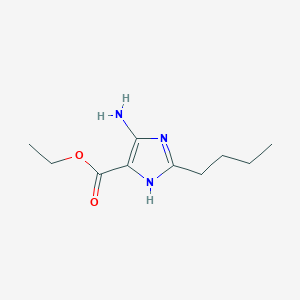
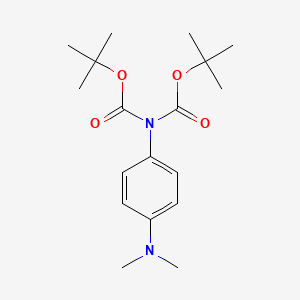

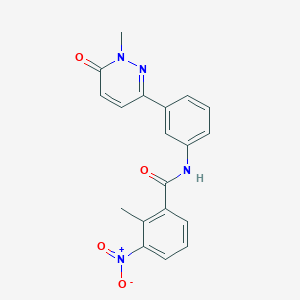
![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2584871.png)
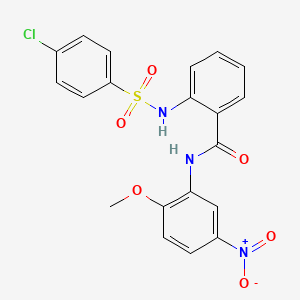
![8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584875.png)
